1,2-Dimethylimidazole

Catalog No.
S605603
CAS No.
1739-84-0
M.F
C5H8N2
M. Wt
96.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dimethylimidazole

CAS Number

1739-84-0

Product Name

1,2-Dimethylimidazole

IUPAC Name

1,2-dimethylimidazole

Molecular Formula

C5H8N2

Molecular Weight

96.13 g/mol

InChI

InChI=1S/C5H8N2/c1-5-6-3-4-7(5)2/h3-4H,1-2H3

InChI Key

GIWQSPITLQVMSG-UHFFFAOYSA-N

SMILES

CC1=NC=CN1C

Synonyms

1,2-dimethylimidazole

Canonical SMILES

CC1=NC=CN1C

1,2-Dimethylimidazole is a heterocyclic organic compound with the molecular formula C5H8N2C_5H_8N_2 and a molecular weight of 96.13 g/mol. It is characterized by a colorless to yellow low melting mass, with a melting point of approximately 37-39 °C and a boiling point of 204 °C . The compound contains two methyl groups attached to the imidazole ring, making it an important derivative of imidazole. Its structure contributes to its unique chemical properties and reactivity.

Here are some areas of scientific research where 1,2-DMI is used:

  • Synthesis of ionic liquids: 1,2-DMI can be used as a starting material for the synthesis of ionic liquids, which are salts that are liquid at room temperature. Ionic liquids have a wide range of potential applications, including as electrolytes in batteries, solvents for chemical reactions, and lubricants. Source: Sigma-Aldrich:
  • Coordination chemistry: 1,2-DMI can act as a ligand, which is a molecule that binds to a central metal atom in a complex. This property allows researchers to study the interactions between 1,2-DMI and different metals. Source: Sigma-Aldrich:
  • Organic synthesis: 1,2-DMI can be used as a building block in the synthesis of other organic molecules. For example, it can be used to synthesize pharmaceuticals and agrochemicals. Source: Sigma-Aldrich:
, including:

  • Metallation: The compound can be metallated to form 1,2-dimethylimidazol-5-yl-lithium through reactions with n-butyl-lithium in tetrahydrofuran at low temperatures . This metallation can lead to different substitution products depending on the conditions.
  • Menschutkin Reaction: It reacts with benzyl bromide to yield 3-benzyl-1,2-dimethylimidazolium bromide, showcasing its potential in ionic liquid synthesis .
  • Formation of Complexes: 1,2-Dimethylimidazole can react with copper(II) tetraacetate to form cis-bis(acetato)bis(1,2-dimethylimidazole)copper(II) complex .

The biological activity of 1,2-dimethylimidazole has been studied, particularly in the context of its potential as a sensitizer. It has been reported to cause allergic skin reactions in some individuals . Additionally, its derivatives are being explored for their roles in biological systems and potential therapeutic applications.

Several methods exist for synthesizing 1,2-dimethylimidazole:

  • Direct Methylation: A common method involves the methylation of 2-methylimidazole using dimethyl carbonate as a methylating agent. This process occurs under high temperature and yields high purity with minimal waste .
  • Metallation followed by Transmetallation: Another approach includes preparing the lithium derivative and then undergoing transmetallation reactions at elevated temperatures .

These methods highlight the versatility and efficiency of synthesizing this compound for various applications.

1,2-Dimethylimidazole has several applications:

  • Synthesis of Ionic Liquids: It is used in the production of various ionic liquids, which are important for electrochemical applications and as solvents in organic synthesis .
  • Catalysis: The compound serves as a ligand in coordination chemistry and catalysis due to its ability to form complexes with metals.
  • Electrolyte Components: Its derivatives are utilized in electrochemical cells, enhancing performance through improved redox reactions .

Studies have examined the interactions of 1,2-dimethylimidazole with various metal ions and organic compounds. The formation of complexes has implications for catalysis and material science. Its behavior in ionic liquids has also been explored, revealing its utility in enhancing reaction kinetics and selectivity .

Several compounds share structural similarities with 1,2-dimethylimidazole. Here are some notable examples:

Compound NameMolecular FormulaKey Features
ImidazoleC3H4N2C_3H_4N_2Basic structure; lacks methyl substituents.
2-MethylimidazoleC4H6N2C_4H_6N_2One methyl group; more basic than 1,2-dimethylimidazole.
1-MethylimidazoleC4H6N2C_4H_6N_2One methyl group; different reactivity profile.
1-Ethyl-3-methylimidazoliumC6H10N3C_6H_{10}N_3Used in ionic liquids; larger ethyl group affects properties.

Uniqueness: The presence of two methyl groups at positions one and two distinguishes 1,2-dimethylimidazole from its analogs. This substitution influences its solubility, reactivity, and interaction with metal ions, making it particularly valuable for specific industrial applications.

Physical Description

Liquid; OtherSolid

XLogP3

0.4

Boiling Point

206.0 °C

UNII

Q41BC3GRJB

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1739-84-0

Wikipedia

1,2-dimethylimidazole

General Manufacturing Information

All other basic organic chemical manufacturing
Construction
Plastic material and resin manufacturing
Wholesale and retail trade
1H-Imidazole, 1,2-dimethyl-: ACTIVE

Dates

Modify: 2023-08-15
Citek et al. Self-assembly of the oxy-tyrosinase core and the fundamental components of phenolic hydroxylation. Nature Chemistry, doi: 10.1038/nchem.1284, published online 4 March 2012 http://www.nature.com/nchem

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